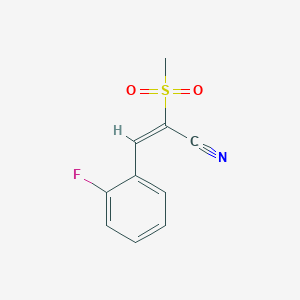
4-Methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPTT is a member of the triazole family of compounds, which are known for their diverse biological activities. MPTT was first synthesized in 2007 by Kovalenko et al. using a one-pot reaction of 4-methylbenzaldehyde, pyrrolidine, thiosemicarbazide, and sodium hydroxide. Since then, MPTT has been the subject of numerous studies due to its potential applications in various fields.
科学的研究の応用
MPTT has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. MPTT has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition to its anti-cancer activity, MPTT has also been shown to have antibacterial, antifungal, and antiviral activity.
作用機序
The mechanism of action of MPTT is not fully understood. However, it is believed that MPTT exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MPTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, MPTT has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. MPTT has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of MPTT is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, MPTT has been shown to have potent activity against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of MPTT is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on MPTT. One area of interest is the development of new synthetic methods for MPTT that are more efficient and environmentally friendly. Another area of interest is the development of new derivatives of MPTT that have improved activity and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
In conclusion, MPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MPTT is relatively simple, and it has been shown to have potent anti-cancer, antibacterial, antifungal, and antiviral activity. However, further research is needed to fully understand the mechanism of action of MPTT and its potential applications in various fields.
合成法
The synthesis of MPTT is a multi-step process that involves the reaction of 4-methylbenzaldehyde with pyrrolidine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide and sodium hydroxide to yield MPTT. The synthesis of MPTT is relatively simple and can be performed using standard laboratory equipment.
特性
IUPAC Name |
4-methyl-5-(4-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-5-7-13(8-6-12)14-16-19(15(20)17(14)2)11-18-9-3-4-10-18/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGOWHEVQHUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)
![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
